molecular formula C19H20BrNO6S B11652902 Diethyl 5-(2-(2-bromophenoxy)acetamido)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-(2-(2-bromophenoxy)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11652902
M. Wt: 470.3 g/mol
InChI Key: UVWIQUPYHHLTIR-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a thiophene core substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative can then be further functionalized through various reactions, such as bromination, acetylation, and esterification, to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIETHYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.

    2,4-DIETHYL 5-[2-(2-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine and fluorine, which can affect the compound’s chemical properties and biological activity .

Properties

Molecular Formula

C19H20BrNO6S

Molecular Weight

470.3 g/mol

IUPAC Name

diethyl 5-[[2-(2-bromophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20BrNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-9-7-6-8-12(13)20/h6-9H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

UVWIQUPYHHLTIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2Br

Origin of Product

United States

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